Cas no 98600-34-1 (4-bromo-3-formylindole)

4-Bromo-3-formylindole is a versatile heterocyclic compound featuring both bromo and formyl functional groups on an indole scaffold. Its reactive aldehyde group enables facile derivatization, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, allowing further structural diversification. This compound is particularly useful in the synthesis of indole-based bioactive molecules due to its well-defined reactivity and compatibility with a range of reaction conditions. Its high purity and stability ensure reliable performance in research and industrial applications.
4-bromo-3-formylindole structure
4-bromo-3-formylindole structure
商品名:4-bromo-3-formylindole
CAS番号:98600-34-1
MF:C9H6BrNO
メガワット:224.0540
MDL:MFCD05864695
CID:61987
PubChem ID:2763178

4-bromo-3-formylindole 化学的及び物理的性質

名前と識別子

    • 4-Bromoindole-3-carboxaldehyde
    • 4-Bromo-1H-indole-3-carbaldehyde
    • 4-Bromo-3-formylindole
    • 4-Bromoindole-3-carboxyaldehyde
    • 4-bromo-1H-indole-3-carboxaldehyde
    • 4-bromoindole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde, 4-bromo-
    • 4-bromo-3-formyl-1h-indole
    • PubChem7682
    • 4-bromo-indole-3-carboxaldehyde
    • IPAFHZDRYAWZOB-UHFFFAOYSA-
    • IPAFHZDRYAWZOB-UHFFFAOYSA-N
    • 4-Bomo-1H-indole-3-carbaldehyde
    • 4-bromo-1H
    • 4-bromo-3-formylindole
    • MDL: MFCD05864695
    • インチ: 1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H
    • InChIKey: IPAFHZDRYAWZOB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C([H])=C([H])C2=C1C(C([H])=O)=C([H])N2[H]

計算された属性

  • せいみつぶんしりょう: 222.96300
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 185
  • トポロジー分子極性表面積: 32.9

じっけんとくせい

  • ゆうかいてん: 177.0 and le 183.0 deg-C
  • ふってん: 395.6°C at 760 mmHg
  • PSA: 32.86000
  • LogP: 2.74290

4-bromo-3-formylindole セキュリティ情報

4-bromo-3-formylindole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-bromo-3-formylindole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D955955-10g
4-Bromoindole-3-carboxyaldehyde
98600-34-1 98%
10g
$120 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047672-5g
4-Bromoindole-3-carboxyaldehyde
98600-34-1 98%
5g
¥351.00 2024-04-23
Chemenu
CM103109-25g
4-Bromoindole-3-carboxyaldehyde
98600-34-1 95%+
25g
$*** 2023-05-29
Enamine
EN300-117442-0.25g
4-bromo-1H-indole-3-carbaldehyde
98600-34-1 95%
0.25g
$19.0 2023-05-06
Enamine
EN300-117442-0.5g
4-bromo-1H-indole-3-carbaldehyde
98600-34-1 95%
0.5g
$19.0 2023-05-06
Apollo Scientific
OR1662-25g
4-Bromo-1H-indole-3-carboxaldehyde
98600-34-1 98%
25g
£273.00 2025-02-19
eNovation Chemicals LLC
Y1318176-10G
4-bromo-3-formylindole
98600-34-1 97%
10g
$105 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FO914-5g
4-bromo-3-formylindole
98600-34-1 98%
5g
847CNY 2021-05-10
TRC
B686418-10mg
4-Bromo-1H-indole-3-carbaldehyde
98600-34-1
10mg
$ 50.00 2022-06-06
abcr
AB226368-1 g
4-Bromo-1H-indole-3-carbaldehyde; 97%
98600-34-1
1g
€89.40 2023-04-27

4-bromo-3-formylindole 関連文献

4-bromo-3-formylindoleに関する追加情報

Introduction to CAS No. 98600-34-1: 4-Bromo-3-formylindole

4-Bromo-3-formylindole, also known by its CAS registry number CAS No. 98600-34-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the bromine atom at the fourth position and the formyl group at the third position imparts unique chemical and biological properties to this molecule.

The structure of 4-bromo-3-formylindole is characterized by its indole backbone, which is known for its aromaticity and ability to participate in various chemical reactions. The bromine substituent at position four introduces electron-withdrawing effects, while the formyl group at position three adds electron-donating properties through resonance. This combination creates a molecule with a delicate balance of electronic and steric effects, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 4-bromo-3-formylindole in drug discovery and development. Its ability to act as a precursor for more complex molecules has been exploited in the synthesis of bioactive compounds, including antitumor agents, antimicrobial agents, and kinase inhibitors. For instance, researchers have reported that derivatives of this compound exhibit potent inhibitory activity against various cancer cell lines, suggesting its potential as an anticancer drug candidate.

In addition to its pharmacological applications, CAS No. 98600-34-1 has found use in materials science as a component in the synthesis of functional materials such as coordination polymers and metal-organic frameworks (MOFs). The indole moiety serves as a versatile ligand due to its ability to coordinate with metal ions through both nitrogen and oxygen atoms, leading to the formation of highly ordered and porous structures with applications in gas storage, catalysis, and sensing.

The synthesis of 4-bromo-3-formylindole typically involves multi-step processes that combine nucleophilic aromatic substitution, oxidation, and coupling reactions. One common approach involves the bromination of indole derivatives followed by selective oxidation to introduce the formyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

The biological activity of 4-bromo-3-formylindole is closely tied to its ability to interact with cellular targets such as enzymes, receptors, and DNA. For example, studies have shown that this compound can inhibit the activity of certain kinases involved in cell signaling pathways that are critical for cancer progression. Furthermore, its formyl group can undergo metabolic transformations within biological systems, leading to the formation of bioactive metabolites that enhance its therapeutic potential.

In terms of applications beyond drug discovery and materials science, CAS No. 98600-34-1 has been explored for its role in chemical sensing and detection technologies. The indole-based structure allows for selective recognition of specific analytes through molecular imprinting or fluorescence-based sensing mechanisms. This property makes it a promising candidate for developing sensors capable of detecting harmful substances in environmental or clinical settings.

The future prospects for 4-bromo-3-formylindole are bright, with ongoing research focusing on optimizing its properties for diverse applications. Advances in computational chemistry are enabling researchers to predict the behavior of this compound under various conditions, facilitating rational design strategies for new derivatives with enhanced functionality.

In conclusion,

CAS No.
    98600–
    The compound continues

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